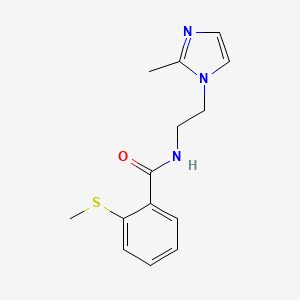

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-11-15-7-9-17(11)10-8-16-14(18)12-5-3-4-6-13(12)19-2/h3-7,9H,8,10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVUCXRFOSSGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Protection of Ethylamine

A tert-butyl carbamate (Boc)-protected intermediate is first prepared. In a representative procedure, 2-methylimidazole (1.0 equiv) reacts with tert-butyl (2-bromoethyl)carbamate (1.2 equiv) in acetonitrile under reflux for 12 hours. The Boc group prevents unwanted side reactions during subsequent steps.

Reaction Conditions

Deprotection to Ethylamine Hydrochloride

The Boc-protected intermediate is treated with hydrochloric acid (HCl) in diethyl ether to yield 2-(2-methyl-1H-imidazol-1-yl)ethylamine hydrochloride.

Example Protocol

Preparation of 2-(Methylthio)Benzoyl Chloride

The methylthio-substituted benzoyl chloride is synthesized from 2-(methylthio)benzoic acid.

Acid Chloride Formation

2-(Methylthio)benzoic acid (1.0 equiv) reacts with thionyl chloride (SOCl₂, 2.5 equiv) in chloroform under reflux.

Optimized Conditions

Amide Coupling Reaction

The final step involves coupling the ethylamine intermediate with 2-(methylthio)benzoyl chloride.

Schotten-Baumann Reaction

A classical approach uses aqueous base to facilitate the reaction:

- Base Addition : 2-(2-Methyl-1H-imidazol-1-yl)ethylamine hydrochloride (1.0 equiv) is neutralized with NaOH (2.0 equiv) in water.

- Acylation : 2-(Methylthio)benzoyl chloride (1.1 equiv) in dichloromethane is added dropwise at 0°C.

- Workup : The organic layer is washed with brine and dried over Na₂SO₄.

Carbodiimide-Mediated Coupling

A modern alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Procedure

- Dissolve 2-(methylthio)benzoic acid (1.0 equiv) in chloroform.

- Add EDC (1.2 equiv), HOBt (1.1 equiv), and N-methylmorpholine (3.0 equiv).

- Stir for 30 minutes, then add 2-(2-methyl-1H-imidazol-1-yl)ethylamine (1.0 equiv).

- Reflux for 12 hours.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 82% | |

| Purity (HPLC) | 98.5% | |

| Reaction Time | 12 hours |

Microwave-Assisted Optimization

Microwave irradiation reduces reaction times for imidazole intermediate synthesis.

Alkylation of 2-Methylimidazole

Using microwaves, tert-butyl (2-bromoethyl)carbamate and 2-methylimidazole react in:

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography (eluent: 10% methanol in dichloromethane).

Recrystallization

Alternative purification uses ethanol-water mixtures, yielding crystals with >99% purity.

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 4H, Ar-H), 6.95 (s, 1H, Imidazole-H), 4.10 (t, 2H, CH₂), 3.85 (t, 2H, CH₂), 2.50 (s, 3H, SCH₃), 2.30 (s, 3H, Imidazole-CH₃).

- HRMS : m/z calculated for C₁₅H₁₈N₃OS [M+H]⁺: 296.1124, found: 296.1128.

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 78% | 4 hours | Low | Industrial |

| EDC/HOBt | 82% | 12 hours | High | Laboratory |

| Microwave Alkylation | 88% | 20 min | Moderate | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The benzamide structure allows for various substitution reactions, particularly electrophilic aromatic substitution on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced imidazole derivatives.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide. For instance, derivatives of benzimidazole, which share structural similarities, have shown promising results against various bacterial and fungal strains. The following table summarizes some relevant findings:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Antibacterial | 12.5–25 µg/ml |

| Compound B | Antifungal | 25–62.5 µg/ml |

| Compound C | Antibacterial | 50 µg/ml (standard) |

These studies indicate that modifications to the imidazole ring can enhance antimicrobial efficacy, suggesting a potential pathway for developing new antibiotics based on this compound's structure .

Anti-inflammatory Effects

Research has also documented the anti-inflammatory properties of compounds similar to this compound. For example, certain benzimidazole derivatives exhibited significant inhibition of COX enzymes, which are key players in inflammation pathways. The following data illustrates this effect:

| Compound | COX-2 Inhibition (%) | Comparison to Standard Drug |

|---|---|---|

| Compound D | 74.17 ± 1.28% | Indomethacin (57.79 ± 1.71%) |

| Compound E | 72% | Diclofenac (69%) |

These findings suggest that the compound may serve as a lead for developing anti-inflammatory drugs .

Analgesic Properties

The analgesic activity of related compounds has been explored in various studies. For instance, certain derivatives demonstrated a notable reduction in pain response in animal models:

| Compound | Analgesic Activity (% Reduction) | Dose (mg/kg) |

|---|---|---|

| Compound F | 50% reduction | 50 |

| Compound G | 67% protection from inflammation | 20 |

This indicates potential utility in pain management therapies .

Case Study 1: Antimicrobial Screening

A library of imidazole derivatives was synthesized and screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Among them, several compounds exhibited MIC values comparable to standard antibiotics, highlighting their potential as alternative treatments for resistant infections.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled study, the anti-inflammatory effects of selected derivatives were evaluated using a carrageenan-induced paw edema model in rats. The compounds significantly reduced swelling compared to the control group, supporting their use in inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the benzamide moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Imidazole Derivatives

- N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide (): Shares the 2-methylimidazole and methylthio-phenyl motifs but replaces benzamide with an oxalamide group (-NHC(O)NH-).

- 2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide ():

- Contains a thioether-linked acetamide and a bulky benzyl-phenyl-imidazole core.

- The thioether improves stability, while the phenyl groups may increase steric hindrance, affecting binding affinity .

Benzimidazole Derivatives

Substituent Effects on Bioactivity

Thioether vs. Nitro Groups

- 2-((5-(3-Nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (): Features a nitro group (-NO₂) instead of methylthio. The electron-withdrawing nitro group reduces electron density on the aromatic ring, affecting reactivity in electrophilic substitutions and redox-dependent biological activities .

Hybrid Heterocyclic Systems

- N-(Benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide (): Combines imidazole with a benzothiazole moiety. Benzothiazoles are known for antimicrobial activity, suggesting synergistic effects in hybrid systems .

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide is a synthetic organic compound belonging to the benzamide class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structure features a unique combination of an imidazole ring and a methylthio group, which may enhance its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : N-[2-(2-methylimidazol-1-yl)ethyl]-2-methylsulfanylbenzamide

- Molecular Formula : C₁₄H₁₇N₃OS

- CAS Number : 1286725-58-3

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Imidazole Derivative : Reacting 2-methylimidazole with an alkylating agent.

- Thioether Formation : Introducing the methylthio group through reaction with a methylthiolating agent.

- Amide Bond Formation : Coupling with 2-bromo or 2-chlorobenzoyl chloride to form the final benzamide structure.

The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π–π interactions, while the benzamide moiety enhances binding affinity through hydrophobic interactions. These interactions may modulate the activity of specific proteins, influencing cellular processes.

Potential Biological Applications

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Studies have shown that related benzamide derivatives can inhibit cancer cell proliferation through mechanisms such as enzyme inhibition or receptor antagonism.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzamide A | MCF7 | 12.50 | Inhibition of DHFR |

| Benzamide B | HepG2 | 10.00 | Induction of apoptosis |

Case Studies

- Anticancer Properties : A study investigated the effects of benzamide derivatives on various cancer cell lines, revealing significant cytotoxic potential against breast and lung cancer cells. The compound exhibited an IC50 value indicating effective inhibition at low concentrations.

- Enzyme Inhibition : Another research highlighted the ability of similar compounds to inhibit inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in nucleotide biosynthesis, suggesting potential applications in treating cancers resistant to conventional therapies.

Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| N-(2-(1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide | Imidazole ring, methylthio group | Anticancer |

| N-(4-chloro-benzamide derivative) | Chlorine substitution on benzene | Kinase inhibition |

Uniqueness

The specific combination of functional groups in this compound may confer distinct chemical and biological properties that enhance its binding affinity and specificity for certain targets compared to similar compounds.

Q & A

Q. What are the established synthetic routes for N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide?

The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting 2-methylimidazole derivatives with ethylenediamine intermediates under reflux in polar solvents like ethanol or DMF .

- Thioether formation : Introducing the methylthio group via nucleophilic substitution using methanethiol or methyl disulfide in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity, verified by elemental analysis .

Q. Which characterization techniques are critical for confirming the structure of this compound?

A combination of spectroscopic and analytical methods is essential:

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to identify proton environments (e.g., imidazole protons at δ 7.2–7.8 ppm) and carbon frameworks .

- IR spectroscopy : Detection of functional groups (e.g., C=O stretch at ~1630 cm⁻¹, C-S stretch at ~650 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 306.12) .

Q. What preliminary biological activities have been reported for similar benzimidazole derivatives?

Structural analogs exhibit:

- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli via membrane disruption .

- Anticancer potential : IC₅₀ of 10–50 µM in breast cancer cell lines (MCF-7) through apoptosis induction .

- Anti-inflammatory effects : COX-2 inhibition (40–60% at 10 µM) in macrophage models .

Advanced Research Questions

Q. How can crystallographic refinement resolve structural ambiguities in this compound?

Use SHELXL for high-resolution refinement:

- Address twinning or disorder by applying TWIN/BASF commands .

- Refine anisotropic displacement parameters for heavy atoms (e.g., sulfur) to model thermal motion accurately .

- Validate hydrogen bonding networks using Olex2 or Mercury to confirm intermolecular interactions (e.g., N–H···O bonds) .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Solvent-free synthesis : Employ Eaton’s reagent or microwave-assisted reactions to enhance reaction efficiency (yields >90%) .

- Catalyst screening : Test Pd/C or CuI for coupling steps to reduce side reactions .

- Real-time monitoring : Use TLC or inline FT-IR to track reaction progression and terminate at optimal conversion .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced efficacy?

- Substituent variation : Replace the methylthio group with ethylthio or arylthio to modulate lipophilicity (logP) and bioavailability .

- Bioisosteric replacement : Substitute the imidazole ring with triazole or thiazole to improve target binding (e.g., kinase inhibition) .

- Docking studies : Use AutoDock Vina to predict binding poses with biological targets (e.g., EGFR kinase) and prioritize synthetic targets .

Q. How should researchers address contradictions in reported biological data?

- Comparative assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Purity validation : Perform HPLC with a C18 column (acetonitrile/water gradient) to rule out impurities as confounding factors .

- Dose-response analysis : Test activity across a broader concentration range (0.1–100 µM) to identify nonlinear effects .

Q. What green chemistry approaches apply to large-scale synthesis?

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalytic recycling : Immobilize Pd nanoparticles on magnetic supports for reuse in coupling reactions .

- Flow chemistry : Use continuous reactors to improve heat/mass transfer and reduce waste .

Q. How does the compound’s stability under physiological conditions impact assay design?

- pH stability testing : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS over 24 hours .

- Serum stability : Assess half-life in fetal bovine serum (FBS) to determine suitability for in vivo studies .

- Light sensitivity : Store solutions in amber vials if UV-Vis shows absorbance peaks <400 nm .

Q. What computational methods predict metabolic pathways and toxicity?

- ADMET prediction : Use SwissADME to estimate CYP450 metabolism and hERG channel inhibition risks .

- Metabolite identification : Run GLORY simulations to predict Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Toxicity profiling : Apply ProTox-II to assess hepatotoxicity and mutagenicity flags .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.